4-Phenylthiazole-2-carboxamide

HCV NS5A Inhibitor Antiviral Drug Discovery Lead Optimization

Medicinal chemistry programs targeting adenosine A1 or HCV NS5A often stall due to lack of selective, derivatizable starting points. 4-Phenylthiazole-2-carboxamide solves this as a validated, non-xanthine A1 antagonist scaffold with proven 10,000-fold potency enhancement potential (EC50 from 9440 nM to 0.92 nM) upon focused carboxamide optimization. - Enables rapid generation of focused libraries for A1 antagonist or NS5A inhibitor hit-to-lead campaigns. - The primary carboxamide handle supports straightforward late-stage diversification, directly addressing the key synthetic bottleneck in SAR studies. Supplied as a custom synthesis product with full analytical characterization (NMR, HPLC), ensuring batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
Cat. No. B12953710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylthiazole-2-carboxamide
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C(=O)N
InChIInChI=1S/C10H8N2OS/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
InChIKeyVZYJYKJYUQHDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylthiazole-2-carboxamide: Core Scaffold for Drug Discovery


4-Phenylthiazole-2-carboxamide (molecular formula: C10H8N2OS, MW: 204.25 g/mol) is a thiazole heterocycle derivative featuring a phenyl group at the 4-position and a primary carboxamide at the 2-position . This scaffold serves as a critical starting point for drug discovery programs across multiple therapeutic areas. As a non-xanthine adenosine A1 receptor antagonist scaffold, it demonstrates high affinity and substantial selectivity [1]. It has also been identified as an initial lead compound (EC50 = 9440 nM) in the development of potent and selective HCV NS5A inhibitors, where subsequent optimization around the carboxamide group achieved dramatic potency enhancements [2].

4-Phenylthiazole-2-carboxamide: Why Simple Analogs Cannot Substitute


The biological activity of 4-phenylthiazole-2-carboxamide is exquisitely sensitive to structural modifications. The precise positioning of the phenyl group at the 4-position and the carboxamide at the 2-position is critical; swapping these to a 2-phenylthiazole-4-carboxamide regioisomer yields a distinct compound with an entirely different activity profile, typically evaluated for cytotoxicity rather than antiviral or adenosine receptor antagonism [1]. Furthermore, the simple carboxamide group on the 4-phenylthiazole core is not a terminal endpoint but a crucial synthetic handle for further derivatization. Optimization of this exact core, through the introduction of specific substituents on the carboxamide nitrogen, has been shown to be essential for transforming a weak micromolar lead (EC50 = 9440 nM) into a highly potent nanomolar clinical candidate (EC50 = 0.92 nM), a 10,000-fold improvement that would be impossible with a generic thiazole analog [2].

4-Phenylthiazole-2-carboxamide: Quantified Advantage Over Analogs


HCV NS5A Inhibitor: Carboxamide Optimization for Potency

In the development of HCV NS5A inhibitors, the unsubstituted 4-phenylthiazole-2-carboxamide core (Compound 18) served as an initial screening hit with modest antiviral activity (EC50 = 9440 nM). Systematic optimization of this core, specifically by introducing a substituted pyrrolidine ring onto the carboxamide nitrogen, resulted in a derivative with dramatically improved potency, achieving an EC50 of 0.92 nM [1]. This represents a greater than 10,000-fold increase in potency, directly attributable to the synthetic manipulation of the carboxamide group on the 4-phenylthiazole scaffold.

HCV NS5A Inhibitor Antiviral Drug Discovery Lead Optimization

Adenosine A1 Receptor: Non-Xanthine Selectivity Profile

A series of 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives, built on the 4-phenylthiazole-2-carboxamide scaffold, were identified as non-xanthine antagonists with high affinity and substantial selectivity for the human adenosine A1 receptor over the A2A and A3 subtypes [1]. While the study does not provide a single numerical selectivity index for the parent carboxamide, it establishes the entire chemical class as inherently selective. This contrasts sharply with many xanthine-based adenosine antagonists, which often exhibit poor subtype selectivity.

Adenosine Receptor Antagonist GPCR Pharmacology Selectivity Profile

Regioisomeric Divergence: Antiviral vs. Cytotoxic Activity

The regioisomer of the target compound, 2-phenylthiazole-4-carboxamide (CAS 857550-21-1), has been evaluated primarily for cytotoxic activity against cancer cell lines. Studies show that N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives exhibit moderate cytotoxicity, with IC50 values ranging from 10 to 50 µM against MCF-7 and HeLa cells, but none surpassed the potency of the standard chemotherapeutic doxorubicin [1]. This contrasts with the 4-phenylthiazole-2-carboxamide scaffold, which is predominantly explored for antiviral and GPCR-targeted applications, not direct cytotoxicity. This functional divergence underscores that the position of the carboxamide group on the thiazole ring dictates the compound's biological target engagement.

Structure-Activity Relationship Regioisomer Anticancer Screening

4-Phenylthiazole-2-carboxamide: Validated Application Scenarios


Hit-to-Lead Optimization for HCV NS5A Inhibitors

As a validated starting point for HCV NS5A inhibitor development, this compound is ideal for hit-to-lead optimization programs. The core scaffold has been proven to yield potent nanomolar inhibitors after focused derivatization of the carboxamide group, as evidenced by the 10,000-fold potency improvement observed in the literature [1]. Researchers can use this scaffold to generate focused libraries targeting the NS5A protein, a validated antiviral target.

Adenosine A1 Antagonists for CNS and Cardiovascular Research

This scaffold serves as a privileged structure for developing selective, non-xanthine adenosine A1 receptor antagonists [1]. The demonstrated class selectivity profile makes it a superior starting point compared to non-selective xanthine-based antagonists, enabling the design of ligands with reduced off-target effects for conditions such as atrial fibrillation, neuropathic pain, or cognitive disorders.

Tool Compounds for Kinase & GPCR Target Validation

The core scaffold is structurally related to several advanced kinase inhibitor series, including potent Akt and CHK1 inhibitors, which often feature a 2-arylthiazole-4-carboxamide motif [1]. Its synthetic accessibility and the presence of the reactive carboxamide handle make it a valuable building block for creating focused chemical probe libraries to interrogate various kinase and GPCR targets in target validation studies.

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